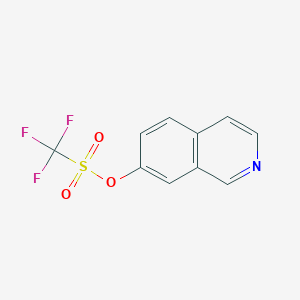

Isoquinolin-7-YL trifluoromethanesulfonate

Description

Properties

IUPAC Name |

isoquinolin-7-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-2-1-7-3-4-14-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWPQQGMFPDEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569521 | |

| Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135361-30-7 | |

| Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoquinolin 7 Yl Trifluoromethanesulfonate

Direct Synthesis Strategies

Direct synthesis strategies for Isoquinolin-7-YL trifluoromethanesulfonate (B1224126) primarily focus on the formation of the triflate group on a pre-existing isoquinoline (B145761) core. These methods are generally more straightforward and involve fewer steps compared to indirect routes.

Triflation of 7-Hydroxyisoquinoline (B188741) Derivatives

The most direct and common method for the synthesis of Isoquinolin-7-YL trifluoromethanesulfonate is the triflation of 7-hydroxyisoquinoline. This reaction involves the conversion of the hydroxyl group at the 7-position of the isoquinoline ring into a trifluoromethanesulfonate (triflate) ester. Triflation is a well-established transformation in organic chemistry, valued for its ability to convert a poorly leaving hydroxyl group into an excellent leaving group, the triflate anion.

The reaction is typically carried out by treating 7-hydroxyisoquinoline with a triflating agent, most commonly trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of a non-nucleophilic base. researchgate.netorgsyn.org The base, often a sterically hindered amine such as pyridine (B92270) or 2,6-lutidine, serves to neutralize the triflic acid byproduct generated during the reaction. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) to avoid side reactions. The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize potential side product formation.

Table 1: General Conditions for the Triflation of 7-Hydroxyisoquinoline

| Parameter | Condition |

| Substrate | 7-Hydroxyisoquinoline |

| Reagent | Trifluoromethanesulfonic anhydride (Tf₂O) |

| Base | Pyridine, 2,6-lutidine |

| Solvent | Dichloromethane, Chloroform |

| Temperature | 0 °C to room temperature |

Precursor-Based Triflate Formation Approaches

The 7-bromo derivative can be converted to 7-hydroxyisoquinoline through a nucleophilic aromatic substitution reaction. A specific method involves heating 7-bromoquinoline (B152726) with sodium hydroxide (B78521) in the presence of a copper(I) oxide catalyst. chemicalbook.com This copper-catalyzed hydroxylation provides a viable route to the necessary 7-hydroxyisoquinoline precursor. Once synthesized and purified, the 7-hydroxyisoquinoline can then be subjected to standard triflation conditions to yield the final product, this compound.

Another potential precursor is 7-aminoisoquinoline. The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This multi-step sequence provides an alternative pathway to 7-hydroxyisoquinoline, which can subsequently be triflated.

Indirect Synthetic Routes and Novel Transformations

Indirect synthetic routes to this compound involve the construction of the substituted isoquinoline ring system from acyclic precursors. These methods, which include convergent and divergent strategies, offer greater flexibility in introducing various substituents onto the isoquinoline core.

Convergent Synthesis Approaches

Convergent synthesis involves the preparation of separate fragments of the target molecule, which are then combined in the later stages of the synthesis. This approach can be highly efficient for complex molecules. For the synthesis of a 7-substituted isoquinoline precursor, a convergent strategy could involve the coupling of two key building blocks that already contain the necessary functionalities.

A versatile method for the synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This approach allows for the convergent assembly of multiple components in a single operation. To apply this to the synthesis of a precursor for this compound, one could envision using a starting benzaldehyde (B42025) derivative with a protected hydroxyl group (or a group that can be converted to a hydroxyl group) at the meta-position relative to the aldehyde. This would ultimately place the oxygen functionality at the 7-position of the resulting isoquinoline ring. After the construction of the isoquinoline core, deprotection of the hydroxyl group followed by triflation would yield the final product.

Table 2: Conceptual Convergent Synthesis of a 7-Oxy-Isoquinoline Precursor

| Step | Description |

| 1 | Synthesis of a meta-substituted benzaldehyde with a protected hydroxyl group. |

| 2 | Formation of the corresponding o-tolualdehyde tert-butylimine. |

| 3 | Lithiation of the imine and condensation with a suitable nitrile. |

| 4 | Cyclization to form the 7-O-protected isoquinoline. |

| 5 | Deprotection to yield 7-hydroxyisoquinoline. |

Divergent Synthesis Pathways

Divergent synthesis is a strategy where a common intermediate is used to generate a library of structurally related compounds. In the context of this compound, a divergent approach could involve the synthesis of a common isoquinoline intermediate that can be selectively functionalized at the C-7 position.

Recent advances in C-H functionalization offer powerful tools for the late-stage modification of heterocyclic scaffolds. researchgate.net A divergent strategy could start with an unsubstituted or pre-functionalized isoquinoline. Through catalyst-controlled C-H activation, it may be possible to selectively introduce a functional group at the C-7 position. For instance, a directed C-H borylation or halogenation could install a handle at the 7-position. This functionalized isoquinoline could then be converted to 7-hydroxyisoquinoline. For example, a 7-borylated isoquinoline could undergo oxidation to the hydroxyl group, or a 7-halogenated isoquinoline could be subjected to hydrolysis, as previously mentioned. Once the 7-hydroxyisoquinoline is obtained, the final triflation step can be performed. This approach allows for the synthesis of various 7-substituted isoquinolines from a common starting material, with one pathway leading to the desired triflate.

Reactivity and Transformation Pathways of Isoquinolin 7 Yl Trifluoromethanesulfonate

Nucleophilic Substitution Reactions Involving Isoquinolin-7-YL Trifluoromethanesulfonate (B1224126)

Direct nucleophilic aromatic substitution (SNAr) on aryl triflates like isoquinolin-7-YL trifluoromethanesulfonate is generally not a favored pathway. The high stability of the triflate anion makes it an exceptional leaving group, but direct displacement by nucleophiles on an sp²-hybridized carbon is energetically unfavorable without activation by a transition metal catalyst. Attempts to perform such substitutions, particularly for C-N bond formation, often fail or result in very low yields, necessitating the use of catalyzed methods. wikipedia.orgatlanchimpharma.com

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds at the 7-position of the isoquinoline (B145761) nucleus using this compound typically requires palladium catalysis. Direct substitution by carbon nucleophiles is uncommon. The primary methods for achieving this transformation fall under the category of cross-coupling reactions, which are discussed in detail in section 3.2.

Carbon-Heteroatom Bond Forming Reactions (excluding biological contexts)

Similar to C-C bond formation, the creation of carbon-heteroatom bonds via direct nucleophilic substitution on this compound is not a common strategy. The synthesis of C-N, C-O, or C-S bonds is almost exclusively achieved through palladium-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgwiley-vch.de These catalyzed reactions provide a reliable and high-yielding route to a diverse range of functionalized isoquinolines. researchgate.netnih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

The triflate group of this compound makes it an ideal electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of its synthetic utility, providing powerful tools for molecular construction.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is the most prevalent method for activating the C-OTf bond in this compound, enabling its reaction with a broad spectrum of coupling partners. The general mechanism involves the oxidative addition of the aryl triflate to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between aryl triflates and organoboron compounds. libretexts.org this compound readily participates in these reactions, allowing for the synthesis of 7-aryl and 7-vinyl isoquinolines. The reaction conditions are generally mild and tolerant of various functional groups. nih.govtcichemicals.com

Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent. Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand are commonly employed.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Triflates

| Coupling Partner | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Good to Excellent nih.gov |

| Alkenyl pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Good to Excellent nih.gov |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Moderate |

| Arylboronic acids | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | High |

Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate in several other key palladium-catalyzed transformations.

Heck Reaction: This reaction couples the aryl triflate with an alkene to form a substituted alkene. wikipedia.org The Heck reaction is a powerful tool for C-C bond formation and vinylation of the isoquinoline core. researchgate.netmdpi.com Reaction conditions typically involve a palladium catalyst, a base, and often a phosphine ligand. nih.govresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl triflate and a terminal alkyne, yielding 7-alkynylisoquinolines. wikipedia.orglibretexts.org The process is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netorganic-chemistry.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This is a premier method for forming carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of the aryl triflate with a primary or secondary amine. organic-chemistry.org This reaction is highly versatile, allowing for the introduction of a wide range of nitrogen-containing substituents onto the isoquinoline scaffold under relatively mild conditions. libretexts.org

Table 2: Overview of Other Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tol)₃ | Forms C(sp²)-C(sp²) bonds; vinylation of the isoquinoline ring. wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Forms C(sp²)-C(sp) bonds; synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP | Forms C(sp²)-N bonds; versatile amination method. wikipedia.orgorganic-chemistry.org |

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and efficient means to functionalize this compound. While specific examples directly employing this substrate are not extensively documented in publicly available literature, the principles of copper-catalyzed cross-coupling reactions of aryl triflates are well-established. These reactions typically involve the coupling of the aryl triflate with a variety of nucleophiles. For instance, copper-catalyzed trifluoromethylthiolation of aryl triflates allows for the introduction of the SCF3 group, a valuable moiety in pharmaceutical and agrochemical research. The general mechanism for such transformations involves the oxidative addition of the aryl triflate to a Cu(I) species, followed by reaction with a trifluoromethylthiolating agent and subsequent reductive elimination.

A representative example of a copper-catalyzed reaction, although not with the specific isoquinoline substrate, is the hydroxytrifluoromethylthiolation of arylpropynones, which proceeds in moderate to good yields researchgate.net.

Rhodium-Catalyzed Reactions

Rhodium catalysts are known for their ability to mediate a range of organic transformations, including C-H activation and amination reactions. While specific studies detailing the direct rhodium-catalyzed transformation of this compound are sparse, rhodium(III)-catalyzed C-H functionalization is a powerful tool for the synthesis of substituted isoquinolines from simpler precursors nih.govrsc.org. For example, the synthesis of 1-aminoisoquinolines can be achieved through the rhodium(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with α-substituted ketones nih.gov. Although this does not directly involve the triflate as a leaving group, it highlights the utility of rhodium in modifying the isoquinoline scaffold.

Other Metal-Catalyzed Processes

Palladium and nickel are the most extensively studied metals for catalyzing cross-coupling reactions of aryl triflates, and it is in this context that the reactivity of this compound is most prominently featured, albeit often by analogy to other aryl triflates.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a cornerstone of modern organic synthesis. The site-selective Suzuki-Miyaura coupling of dihalo-isoquinoline triflates demonstrates the nuanced reactivity that can be achieved, where the triflate group can be selectively coupled over a halogen under specific conditions nih.govnih.govrsc.orgrsc.org. The choice of palladium catalyst and ligands is crucial in determining the outcome of these reactions rsc.org. Another key palladium-catalyzed transformation is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds by coupling aryl triflates with amines wikipedia.orgmdpi.comresearchgate.netpreprints.orgnih.gov. This reaction is instrumental in the synthesis of arylamines, which are prevalent in many biologically active molecules.

Nickel-Catalyzed Reactions: Nickel catalysts provide a more economical alternative to palladium for cross-electrophile coupling reactions. Nickel-catalyzed reductive coupling of aryl triflates with thiocarbonates, for example, enables the synthesis of thioesters through the cleavage of C-O bonds organic-chemistry.org. Multimetallic catalysis, combining both nickel and palladium, has been shown to enable the cross-Ullman reaction of aryl bromides with aryl triflates, showcasing a cooperative effect where each catalyst exhibits orthogonal reactivity nih.gov.

Below is a table summarizing representative yields for palladium-catalyzed Suzuki-Miyaura couplings of aryl triflates with various boronic acids. While not specific to this compound, it provides an indication of the expected efficiency of such reactions.

| Aryl Triflate | Boronic Acid | Catalyst System | Yield (%) |

| 4-methoxyphenyl triflate | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 95 |

| 4-cyanophenyl triflate | 4-tolylboronic acid | Pd(dppf)Cl2 / Cs2CO3 | 88 |

| Naphthyl-2-triflate | 3-furylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | 92 |

This is a representative table based on typical yields reported in the literature for Suzuki-Miyaura reactions of aryl triflates and is for illustrative purposes.

Cyclization and Annulation Reactions Mediated by this compound

The triflate group of this compound can be strategically employed in the construction of more complex fused heterocyclic systems through cyclization and annulation reactions.

Intramolecular Cyclization Protocols

Intermolecular Annulation Strategies

Intermolecular annulation reactions offer a powerful method for constructing polycyclic aromatic compounds. The isoquinoline core can be expanded by reacting this compound with suitable coupling partners that contain functionalities capable of a subsequent ring-closing reaction. For example, a palladium- or nickel-catalyzed annulation with alkynes can lead to the formation of isoquinolone derivatives mdpi.comacs.org. Gold-catalyzed intermolecular annulations of alkynes with N-allenamides have also been explored mechanistically, providing insights into potential reaction pathways rsc.org.

Radical Processes and Electron Catalysis

Recent advances in synthetic methodology have highlighted the utility of radical intermediates and electron catalysis in organic synthesis.

The trifluoromethyl group is a highly sought-after substituent in drug discovery due to its unique electronic properties. Radical trifluoromethylation of isoquinolines can be achieved using various radical precursors. For instance, the reaction of β-aryl-α-isocyano-acrylates with the Togni reagent, a source of CF3 radicals, leads to the formation of 1-trifluoromethylated isoquinolines in the absence of a transition metal catalyst rsc.org. Copper-catalyzed radical trifluoromethylation reactions are also widely employed beilstein-journals.org.

Electron-catalyzed cross-coupling reactions represent a green and sustainable alternative to traditional transition metal-catalyzed methods. In these reactions, an electron acts as the catalyst. Photoirradiation has been shown to accelerate the electron-catalyzed cross-coupling of arylzinc reagents with aryl triflates acs.org. This method is applicable to a wide range of aryl triflates, including those with both electron-donating and electron-withdrawing substituents acs.org.

Chemo- and Regioselective Reactions of this compound

The trifluoromethanesulfonate (triflate) group at the 7-position of the isoquinoline ring is an excellent leaving group, rendering this compound a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly valued in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with a high degree of control over the reaction site (regioselectivity) and the preferential reaction of one functional group over another (chemoselectivity). While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of aryl and heteroaryl triflates in analogous transformations.

The primary site of reaction for this compound in cross-coupling reactions is expected to be the C-7 position, where the triflate group is located. The palladium catalyst oxidatively adds to the C-OTf bond, initiating the catalytic cycle. The regioselectivity is therefore predominantly dictated by the position of the triflate substituent. Chemoselectivity would be a key consideration if other reactive functional groups were present on the isoquinoline core or the coupling partner. The mild conditions often employed in these reactions allow for the tolerance of a wide range of functional groups.

Below are detailed research findings for common chemo- and regioselective reactions that this compound is expected to undergo.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate under palladium catalysis. Aryl triflates are known to be effective substrates for this reaction. It is anticipated that this compound would readily couple with various aryl, heteroaryl, or vinyl boronic acids or their esters to yield 7-substituted isoquinolines.

The reaction would proceed with high regioselectivity at the C-7 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. For instance, palladium catalysts paired with phosphine ligands are commonly employed.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 7-Arylisoquinoline | nih.gov |

| This compound | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 7-Alkenylisoquinoline | nih.gov |

| Chloroaryl triflate | Phenylboronic acid | PdCl₂ (ligand-free) | KF | Acetonitrile | Chloro(biphenyl) | nsf.gov |

This table presents expected or analogous reactions based on established methodologies for similar substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide or triflate, catalyzed by palladium and a copper co-catalyst. Aryl triflates are well-established substrates for this reaction, suggesting that this compound would serve as a suitable coupling partner.

This reaction would regioselectively produce 7-alkynylisoquinolines. The choice of palladium source, copper(I) salt, and amine base can influence the reaction efficiency. Modern protocols sometimes allow for copper-free conditions, which can be advantageous for certain substrates. The chemoselectivity of the Sonogashira coupling is generally high, tolerating a wide array of functional groups on both the alkyne and the isoquinoline moiety.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Reference |

| This compound | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF | 7-Alkynylisoquinoline | wikipedia.org |

| Polyhalogenated aryl triflate | TMS-Arylalkyne | Pd catalyst, Novel phosphine ligand | Cs₂CO₃ | Toluene | Functionalized arylalkyne | acs.orgacs.org |

This table presents expected or analogous reactions based on established methodologies for similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction is a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. This compound is expected to be an excellent substrate for this transformation, allowing for the introduction of a variety of nitrogen-based functional groups at the C-7 position.

The reaction would regioselectively yield 7-aminoisoquinoline derivatives. The choice of palladium precatalyst, phosphine ligand, and base is critical for the success of the reaction and depends on the nature of the amine coupling partner (primary, secondary, or other nitrogen nucleophiles). The development of sterically hindered and electron-rich ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl triflates.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Reference |

| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / BINAP or other phosphine ligand | NaOt-Bu | Toluene | 7-(Amino)isoquinoline | wikipedia.orgorganic-chemistry.org |

| Aryl triflate | Amine | [Pd(NHC)(η³-allyl)Cl] | K₂CO₃ | THF | Aryl amine | nih.gov |

This table presents expected or analogous reactions based on established methodologies for similar substrates.

Mechanistic Investigations of Reactions Involving Isoquinolin 7 Yl Trifluoromethanesulfonate

Elucidation of Reaction Mechanisms in Substitution Chemistry

The triflate group of isoquinolin-7-yl trifluoromethanesulfonate (B1224126) is a potent leaving group, making the 7-position of the isoquinoline (B145761) ring susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions involving aryl triflates can proceed through different mechanistic pathways, largely dependent on the nature of the nucleophile and the reaction conditions.

While direct displacement of the triflate group by a nucleophile is possible, the mechanism can be more complex than a simple one-step process. In many cases, the reaction is believed to proceed through a Meisenheimer-like intermediate, particularly with strong nucleophiles. The electron-withdrawing nature of the triflate group and the nitrogen atom in the isoquinoline ring can stabilize the negative charge in this intermediate.

Kinetic studies on analogous aryl triflates have shown that the rate of substitution is often dependent on both the concentration of the aryl triflate and the nucleophile, suggesting a bimolecular process. The reaction mechanism can be influenced by the presence of activating or deactivating groups on the aromatic ring.

| Nucleophile | Proposed Mechanism | Key Characteristics |

| Alkoxides | SNAr | Formation of a Meisenheimer intermediate. |

| Amines | SNAr | Can be base-catalyzed. |

| Thiolates | SNAr | Generally rapid due to the high nucleophilicity of sulfur. |

Understanding Catalytic Cycles in Cross-Coupling Reactions

Isoquinolin-7-yl trifluoromethanesulfonate is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-OTf bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the triflate group. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency of each step of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote oxidative addition and reductive elimination.

| Cross-Coupling Reaction | Coupling Partner | Key Mechanistic Feature |

| Suzuki-Miyaura | Organoboron reagent | Transmetalation from boron to palladium. |

| Heck | Alkene | Migratory insertion of the alkene into the Pd-C bond. wikipedia.org |

| Sonogashira | Terminal alkyne | Involves a copper co-catalyst in the traditional method. |

| Buchwald-Hartwig | Amine | Formation of a C-N bond. researchgate.net |

Mechanistic Insights into Cyclization and Annulation Processes

This compound can be a precursor in the synthesis of more complex fused heterocyclic systems through intramolecular cyclization or intermolecular annulation reactions. These reactions are often catalyzed by transition metals, such as palladium.

For instance, an intramolecular Heck reaction could be envisioned if a suitable alkene moiety is present elsewhere in the molecule. The mechanism would follow the standard Heck pathway of oxidative addition, intramolecular migratory insertion, and β-hydride elimination to form a new ring fused to the isoquinoline core.

Annulation reactions with dienes or other coupling partners can also proceed via palladium catalysis, leading to the construction of new rings. The regioselectivity of these reactions is often controlled by the nature of the catalyst and the substrates.

Role of Intermediates and Transition States

The reactions of this compound proceed through a series of transient intermediates and transition states. In palladium-catalyzed cross-coupling reactions, key intermediates include the Pd(0) catalyst, the oxidative addition product (a Pd(II) species), the transmetalation product, and the final Pd(II) complex before reductive elimination.

Computational studies on analogous aryl triflates have provided valuable insights into the structures and energies of these intermediates and the transition states that connect them. For example, the transition state for the oxidative addition step is thought to involve a significant degree of charge separation, which is consistent with the observed solvent effects.

Kinetic isotope effect (KIE) studies can also provide information about the transition state structure. For example, a significant KIE for the C-O bond cleavage would suggest that this bond is breaking in the rate-determining step.

Solvent Effects and Reaction Pathway Divergence

The choice of solvent can have a profound impact on the rate and outcome of reactions involving this compound. In nucleophilic aromatic substitution reactions, polar aprotic solvents such as DMF or DMSO are often used to solvate the charged intermediates and transition states, thereby accelerating the reaction.

In palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of the reactants and catalyst, as well as the stability of the catalytic intermediates. Polar solvents have been shown to accelerate the oxidative addition of aryl triflates to Pd(0). This is attributed to the stabilization of the polar transition state of this step. chemrxiv.org

In some cases, the choice of solvent can even lead to a divergence in the reaction pathway, favoring one product over another. This can be due to specific solvent-catalyst interactions or differential solvation of competing transition states. For example, in competitive cross-coupling reactions, a change from a nonpolar to a polar solvent can switch the selectivity from a C-Cl bond to a C-OTf bond. chemrxiv.org

| Reaction Type | Typical Solvents | Rationale for Solvent Choice |

| SNAr | DMF, DMSO, Acetonitrile | Stabilization of charged intermediates and transition states. |

| Suzuki-Miyaura | Toluene, Dioxane, DMF | Good solubility for reactants and catalyst; can influence transmetalation. |

| Heck | DMF, Acetonitrile, NMP | High boiling points for reactions requiring heat. |

| Sonogashira | THF, Toluene, Amines | Amine can act as both solvent and base. |

Applications of Isoquinolin 7 Yl Trifluoromethanesulfonate in Advanced Organic Synthesis

Synthesis of Isoquinoline (B145761) Derivatives

The triflate moiety at the C-7 position serves as a synthetic handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the isoquinoline ring system, a strategy widely employed in medicinal chemistry and materials science.

The C-OTf bond in Isoquinolin-7-YL trifluoromethanesulfonate (B1224126) is readily activated by palladium catalysts, initiating a catalytic cycle that allows for its substitution. This position can be functionalized using a range of well-established cross-coupling methodologies that are otherwise difficult to achieve on an unactivated C-H bond. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination are all applicable, transforming the triflate into a wide array of different functional groups. organic-chemistry.orgwikipedia.orgnumberanalytics.comwikipedia.orgorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium(II) acetate (B1210297) combined with a phosphine (B1218219) ligand like triphenylphosphine (B44618) or tricyclohexylphosphine (B42057) is often effective for aryl and vinyl triflates. organic-chemistry.org

The true synthetic utility of Isoquinolin-7-YL trifluoromethanesulfonate lies in its ability to act as a linchpin for introducing a diverse set of substituents onto the isoquinoline nucleus. Each type of cross-coupling reaction opens a door to a different class of derivatives.

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl substituents by coupling the triflate with organoboron compounds, such as boronic acids or their esters. organic-chemistry.org This is one of the most common methods for forming C-C bonds in the synthesis of biaryl compounds.

Sonogashira Coupling: Terminal alkynes are coupled with the triflate to yield alkynyl-substituted isoquinolines. wikipedia.orglibretexts.orgnih.gov This reaction is invaluable for creating conjugated systems and provides a gateway to further transformations of the alkyne group.

Heck Reaction: This methodology allows for the introduction of alkenyl (vinyl) groups by reacting the triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Stille Coupling: In this reaction, organostannane (organotin) compounds are used to transfer a variety of organic groups, including alkyl, alkenyl, aryl, and alkynyl moieties, to the C-7 position. numberanalytics.comwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond, allowing for the synthesis of 7-aminoisoquinoline derivatives by coupling the triflate with primary or secondary amines. organic-chemistry.orgwikipedia.org

The following table summarizes the transformation of this compound into various derivatives via common palladium-catalyzed cross-coupling reactions.

| Reaction Name | Substituent Introduced | Coupling Partner | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl, Vinyl | R-B(OH)₂ or R-B(OR')₂ | Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂ |

| Sonogashira Coupling | Alkynyl | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI |

| Heck Reaction | Alkenyl (Vinyl) | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ |

| Stille Coupling | Aryl, Alkenyl, Alkynyl | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amino (NR¹R²) | HNR¹R² | Pd₂(dba)₃ / BINAP or Xantphos |

Preparation of Isoquinolinium Salts and Related Cationic Species

Isoquinolinium salts are cationic derivatives of isoquinoline, typically formed by the alkylation or arylation of the nitrogen atom. mmsl.cz The presence of a triflate group at the C-7 position does not generally hinder this transformation. This compound can be readily converted into the corresponding N-substituted isoquinolinium salt by reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate.

This reaction produces a dually functionalized molecule: a cationic isoquinolinium core with a triflate group at the C-7 position that remains available for the cross-coupling reactions described previously. This allows for a synthetic strategy where the nitrogen is first quaternized, potentially altering the electronic properties of the ring, before subsequent functionalization at the C-7 position. Such functionalized isoquinolinium salts have applications as fluorescent probes and in the synthesis of more complex heterocyclic systems. d-nb.inforsc.orgrsc.org

Construction of Polycyclic and Fused Isoquinoline Frameworks

The reactivity of the triflate group can be harnessed to construct more complex ring systems built upon the isoquinoline framework.

The relationship between isoquinolones and isoquinoline triflates is a crucial aspect of modern synthetic strategy. Rather than synthesizing isoquinolones from triflates, the more common and powerful approach is to synthesize isoquinoline triflates from isoquinolones. Isoquinolin-1(2H)-ones possess a hydroxyl group in their enol tautomeric form (1-hydroxyisoquinoline). This hydroxyl group is generally unreactive in cross-coupling reactions.

To overcome this, the isoquinolone is treated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), often in the presence of a base like pyridine (B92270). nih.govorganic-chemistry.org This reaction converts the C-O bond of the enol into a C-OTf bond, transforming the unreactive hydroxyl group into an excellent triflate leaving group. organic-chemistry.org This "activation" step is fundamental, as it renders the C-1 position susceptible to the full range of palladium-catalyzed cross-coupling reactions, enabling the construction of 1-substituted isoquinoline derivatives which are otherwise difficult to access.

Axial chirality arises from restricted rotation about a single bond, most commonly a C-C bond connecting two aromatic rings. Molecules possessing this feature are known as atropisomers. This compound is a valuable precursor for the synthesis of axially chiral biaryl compounds where one of the aryl systems is the isoquinoline core.

The strategy involves an atroposelective cross-coupling reaction, such as a Suzuki-Miyaura coupling, between the C-7 triflate and a sterically hindered arylboronic acid (e.g., one with bulky substituents at the ortho positions). mdpi.comnih.gov The palladium-catalyzed reaction forges a new C-C bond between the isoquinoline C-7 position and the aryl ring. If the substituents on both rings are sufficiently bulky, rotation around this newly formed bond is severely restricted, leading to the formation of stable, separable atropisomers. The use of chiral ligands on the palladium catalyst can influence the reaction to produce one enantiomer in excess over the other. nih.govresearchgate.net This methodology provides a direct route to novel classes of chiral ligands and catalysts that feature an isoquinoline backbone. nih.gov

Formation of Spiro-Fused Isoquinoline Systems

The trifluoromethanesulfonate (triflate) group of this compound is an excellent leaving group in palladium-catalyzed reactions, making it a valuable precursor for the construction of complex molecular architectures, including spiro-fused isoquinoline systems. One of the key reactions to achieve this is the intramolecular Mizoroki-Heck reaction. chim.it This reaction facilitates the formation of a new carbon-carbon bond, enabling the creation of a spirocyclic center.

The general strategy involves tethering a vinyl group to the isoquinoline core, typically at a position adjacent to the triflate. The synthesis begins with the appropriate substituted isoquinoline, which is then functionalized to introduce an alkene-containing side chain. This precursor, upon treatment with a palladium(0) catalyst, undergoes an intramolecular cyclization. The palladium catalyst first oxidatively adds to the carbon-triflate bond. This is followed by the insertion of the tethered alkene into the newly formed palladium-carbon bond. The final step is a β-hydride elimination, which regenerates the double bond in a different position and releases the palladium catalyst, completing the catalytic cycle and yielding the spiro-fused isoquinoline product. chim.itclockss.orgnih.gov

While direct examples utilizing this compound are not prevalent in the reviewed literature, the established methodology of the intramolecular Heck reaction with aryl triflates provides a strong basis for its potential application in this area. chim.it The reaction conditions for such transformations are well-documented and typically involve a palladium catalyst, a phosphine ligand, and a base. The choice of these reagents can influence the efficiency and stereoselectivity of the cyclization.

Table 1: Representative Conditions for Intramolecular Heck Reaction

| Parameter | Condition |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand |

| Ligand | Triphenylphosphine (PPh₃) or other bulky phosphine ligands |

| Base | Triethylamine (Et₃N) or other organic bases |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) |

| Temperature | Typically elevated temperatures (e.g., 80-120 °C) |

Strategic Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules due to the reactive nature of the triflate group. This group can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities onto the isoquinoline scaffold.

Precursors to Non-Alkaloid Isoquinoline Structures

The isoquinoline core is a key feature in many naturally occurring alkaloids; however, its derivatives are also crucial in the development of non-alkaloid structures with significant biological and material properties. nih.gov this compound is an ideal starting material for generating a library of substituted isoquinolines through well-established cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In this reaction, the triflate group of this compound can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position of the isoquinoline ring, leading to a diverse set of non-alkaloid derivatives. researchgate.net

Similarly, the Buchwald-Hartwig amination provides a route to synthesize arylamines from aryl halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.org By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand, a new carbon-nitrogen bond can be formed at the 7-position. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of compounds with potential applications in pharmaceuticals and materials science.

Table 2: Common Cross-Coupling Reactions with Aryl Triflates

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst + Base | C-C |

| Buchwald-Hartwig | Amine | Palladium catalyst + Ligand + Base | C-N |

Role in Agrochemical Compound Synthesis

The quinoline (B57606) and isoquinoline scaffolds are present in a number of compounds developed for agricultural applications, including fungicides and herbicides. nih.govresearchgate.net The derivatization of these core structures is a key strategy in the discovery of new and more effective agrochemicals. While specific examples detailing the use of this compound in agrochemical synthesis are not widely reported, its potential as a versatile intermediate is significant.

The ability to introduce a variety of substituents at the 7-position of the isoquinoline ring through cross-coupling reactions allows for the systematic modification of the molecule's properties, such as its biological activity, selectivity, and environmental persistence. For instance, the introduction of fluorinated groups is a common strategy in agrochemical design to enhance efficacy. acs.org The triflate group of this compound can be leveraged in coupling reactions to append moieties that are known to be important for herbicidal or fungicidal activity.

Utilization in Material Science Building Blocks (excluding specific material properties)

Isoquinoline derivatives are of growing interest in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.netdergipark.org.trmdpi.comuconn.eduissp.ac.ru The construction of these materials often relies on the synthesis of highly conjugated organic molecules. This compound can serve as a key building block in the synthesis of these materials.

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide or triflate. scielo.org.mxresearchgate.netmdpi.com This reaction is particularly valuable for creating carbon-carbon triple bonds, which are often incorporated into conjugated systems. By reacting this compound with various alkynes, it is possible to synthesize a range of isoquinoline-containing conjugated molecules. These molecules can then be further elaborated or polymerized to create materials for organic electronics. The ability to precisely control the structure of these building blocks is crucial for tuning the electronic properties of the final materials.

Synthesis of 1-Trifluoromethylisoquinolines

The introduction of a trifluoromethyl (CF₃) group into a heterocyclic ring can significantly alter its chemical and biological properties. While the direct conversion of this compound to a 1-trifluoromethylisoquinoline is not a straightforward process, the synthesis of trifluoromethylated isoquinolines is an important area of research.

It is more plausible that trifluoromethylation would occur at the 7-position, where the triflate group is located. This could be achieved through a copper-catalyzed trifluoromethylation reaction, where the triflate is displaced by a CF₃ group.

The synthesis of a 1-trifluoromethylisoquinoline from a 7-substituted precursor like this compound would require a multi-step synthetic sequence. rsc.org Such a synthesis would likely involve the deconstruction and reconstruction of the isoquinoline ring or a series of functional group interconversions and cyclization steps to introduce the trifluoromethyl group at the desired 1-position. For example, a synthetic route could involve the protection of the nitrogen, followed by a series of reactions to build the second ring of the isoquinoline with the trifluoromethyl group already in place, and finally, deprotection and aromatization. rsc.org

Computational Chemistry Studies of Isoquinolin 7 Yl Trifluoromethanesulfonate and Its Reactivity

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Isoquinolin-7-YL trifluoromethanesulfonate (B1224126), these methods can elucidate bond lengths, bond angles, and the distribution of electrons, which in turn dictate its reactivity.

The isoquinoline (B145761) ring system is aromatic, characterized by delocalized π-electrons across the fused benzene (B151609) and pyridine (B92270) rings. amerigoscientific.com The nitrogen atom in the isoquinoline moiety introduces a degree of asymmetry in the electron distribution, making it a weak base. amerigoscientific.com The triflate group, on the other hand, is a very strong electron-withdrawing group, which significantly influences the electronic properties of the isoquinoline ring.

Density Functional Theory (DFT) is a common method to calculate these properties. A hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory could provide the optimized geometry and electronic properties. The calculated bond lengths would likely show the characteristic aromatic C-C bonds in the isoquinoline ring, while the C7-O bond would be of particular interest, as its length and strength are indicative of the leaving group's ability.

Table 1: Hypothetical Calculated Molecular Properties of Isoquinolin-7-YL Trifluoromethanesulfonate

| Property | Value | Unit |

|---|---|---|

| Dipole Moment | 4.5 | Debye |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Mulliken Charge on C7 | +0.25 | e |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar aromatic triflates.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized on the electron-rich isoquinoline ring, while the LUMO would likely have significant contribution from the C7-O bond and the triflate group, indicating that this is the probable site for nucleophilic attack. The large HOMO-LUMO gap suggests a kinetically stable molecule in its ground state.

Density Functional Theory (DFT) for Reaction Pathway Analysis

DFT is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. acs.orgresearchgate.net For this compound, a common reaction would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.net

The catalytic cycle of a Suzuki-Miyaura coupling involves several steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT can be used to model each of these steps and characterize the geometry and energy of the transition states.

For the oxidative addition of this compound to a Pd(0) catalyst, the transition state would involve the breaking of the C7-O bond and the formation of new C7-Pd and O-Pd bonds. The geometry of this transition state, including the bond lengths and angles of the forming and breaking bonds, can be precisely calculated. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the entire reaction pathway can be constructed. This profile provides the activation energy for each step, allowing for the identification of the rate-determining step.

Table 2: Hypothetical Energy Profile for a Suzuki-Miyaura Coupling of this compound

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants + Pd(0) catalyst | 0 |

| 2 | Oxidative Addition Transition State | +18.5 |

| 3 | Oxidative Addition Product | -5.2 |

| 4 | Transmetalation Transition State | +12.3 |

| 5 | Transmetalation Product | -10.8 |

| 6 | Reductive Elimination Transition State | +15.7 |

Note: The data in this table is hypothetical and based on typical values for palladium-catalyzed cross-coupling reactions of aryl triflates. nih.gov

This hypothetical energy profile suggests that the oxidative addition is the rate-determining step, which is common for reactions involving aryl triflates. nih.govresearchgate.net

Molecular Dynamics Simulations for Reaction Environments

While quantum chemical calculations are excellent for studying molecules in the gas phase or with simple solvent models, Molecular Dynamics (MD) simulations can provide a more realistic picture of reactions in solution. nih.govnumberanalytics.com MD simulations model the explicit interactions between the solute (this compound and the catalyst) and the solvent molecules over time.

For a cross-coupling reaction, MD simulations can reveal how the solvent molecules arrange themselves around the reactants and the catalyst, and how this solvent shell influences the reaction energetics. researchgate.net For example, a polar aprotic solvent like DMF might stabilize charged intermediates, thereby lowering the activation energy of a particular step. MD can also be used to study the conformational dynamics of the catalyst and how it interacts with the substrate.

Computational Predictions of Reactivity and Selectivity

By combining the insights from quantum chemical calculations and MD simulations, it is possible to make predictions about the reactivity and selectivity of this compound. For instance, by calculating the activation energies for reactions at different positions on the isoquinoline ring, one could predict the regioselectivity of a reaction.

In the case of cross-coupling reactions, computational models can be used to screen different ligands for the palladium catalyst. By calculating the energy profile for the reaction with a variety of ligands, one can identify ligands that lower the activation energy of the rate-determining step, thus leading to a more efficient reaction. acs.org

Theoretical Basis for Catalyst Design in Isoquinoline Chemistry

The principles of computational chemistry provide a solid theoretical foundation for the rational design of new catalysts for reactions involving isoquinolines. numberanalytics.comvu.nl By understanding the electronic and steric factors that govern the interaction between the catalyst and the substrate, it is possible to design catalysts with improved activity and selectivity.

For example, DFT calculations can be used to design ligands that have specific electronic properties, such as being strong σ-donors or π-acceptors, which can fine-tune the reactivity of the metal center. numberanalytics.com Computational studies can also predict the steric bulk of a ligand needed to promote a specific reaction pathway or to induce enantioselectivity in a reaction. This in silico approach to catalyst design can significantly accelerate the discovery of new and improved catalytic systems for the functionalization of isoquinolines. vu.nl

Advanced Analytical Characterization Techniques for Isoquinolin 7 Yl Trifluoromethanesulfonate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of novel compounds. By interacting with molecules in various ways, these methods help in piecing together the atomic arrangement and bonding within a molecule.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places, which allows for the calculation of a unique elemental formula. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) provide ultrahigh mass resolution and sub-ppm mass accuracy, enabling the direct analysis of complex mixtures and the unambiguous identification of molecular formulae. nih.gov

For Isoquinolin-7-YL trifluoromethanesulfonate (B1224126), HRMS is used to confirm its elemental composition (C₁₀H₆F₃NO₃S). The high mass accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass. researchgate.netnih.gov In studies of related trifluoromethanesulfonate-containing compounds, HRMS has been successfully used to confirm calculated mass values. For instance, the calculated m/z for [Ir₂P₄O₅C₅₆H₄₇F₆S]⁺ was 1453.1300, with the found value being 1453.1301. wiley-vch.de Similarly, for Naphthalen-1-yl trifluoromethanesulfonate (C₁₁H₇F₃O₃S), the calculated m/z was 276.0068, and the found value was 276.0070. rsc.org This level of precision is critical for confirming the identity of newly synthesized compounds.

Table 1: Illustrative HRMS Data for Triflate-Containing Compounds

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type |

|---|---|---|---|---|

| 1H-Inden-2-yl trifluoromethanesulfonate | C₁₀H₇F₃O₃S | 264.0068 | 264.0065 | [M]⁺ |

| Naphthalen-1-yl trifluoromethanesulfonate | C₁₁H₇F₃O₃S | 276.0068 | 276.0070 | [M]⁺ |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. mdpi.com It provides information about the number of chemically distinct nuclei (like ¹H, ¹³C, ¹⁹F), their connectivity, and their chemical environment. For Isoquinolin-7-YL trifluoromethanesulfonate, a combination of 1D and 2D NMR experiments is essential for complete structural assignment. mdpi.com

¹H NMR: This experiment identifies the number and type of hydrogen atoms. The chemical shift (δ) indicates the electronic environment of the protons, while the splitting patterns (multiplicity) reveal adjacent protons, helping to establish connectivity.

¹³C NMR: This provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. mdpi.com

¹⁹F NMR: Given the trifluoromethanesulfonate (triflate) group, ¹⁹F NMR is crucial. It typically shows a singlet for the -CF₃ group, with a characteristic chemical shift. For example, in related triflate compounds, the ¹⁹F signal appears around -73 ppm. rsc.org

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which is vital for connecting different fragments of the molecule.

The purity of a sample can also be assessed by NMR, as the presence of impurities will give rise to extra signals in the spectra. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isoquinoline (B145761) Moiety

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~9.2 | ~152 |

| C3 | ~8.5 | ~143 |

| C4 | ~7.6 | ~120 |

| C5 | ~8.0 | ~128 |

| C6 | ~7.8 | ~127 |

| C8 | ~7.9 | ~129 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. aps.org These techniques measure the vibrational frequencies of bonds within the molecule.

Infrared (IR) Spectroscopy: In the context of this compound, IR spectroscopy can identify key functional groups. The strong absorptions associated with the S=O stretching vibrations of the sulfonate group are typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions. The C-F stretching vibrations of the CF₃ group also produce strong bands, usually around 1250 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the isoquinoline ring system would appear in the 1650-1450 cm⁻¹ region. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing symmetric vibrations and bonds in non-polar environments. The aromatic ring vibrations of the isoquinoline core would be expected to produce strong signals in the Raman spectrum.

Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational spectra and aid in the assignment of experimental bands. nih.govnih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C / C=N | Stretching | 1650-1450 |

| Sulfonate (S=O) | Asymmetric Stretching | 1400-1300 |

| Trifluoromethyl (C-F) | Stretching | ~1250 |

| Sulfonate (S=O) | Symmetric Stretching | 1200-1100 |

| S-O-C | Stretching | 1050-950 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The isoquinoline ring system is a chromophore that absorbs UV light. The gas-phase absorption spectrum of isoquinoline shows multiple π–π* transitions across the UV range. researchgate.net The substitution of the triflate group at the 7-position is expected to cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted isoquinoline due to its electronic effects on the aromatic system. This technique is useful for confirming the presence of the isoquinoline chromophore and for quantitative analysis.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and other impurities, thereby allowing for its isolation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While the triflate group might affect the volatility, GC-MS can be a valuable tool for analyzing the purity of this compound or for identifying more volatile derivatives or potential impurities. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. cmes.org As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The mass spectrum provides a fragmentation pattern that can be used as a "fingerprint" for identification by comparing it to spectral libraries. nist.gov For isoquinoline itself, the mass spectrum is dominated by the molecular ion peak at m/z 129. nist.gov For this compound, one would expect to see the molecular ion peak and characteristic fragment ions corresponding to the loss of the triflate group or fragmentation of the isoquinoline ring.

Table 4: Typical GC-MS Operating Parameters for Isoquinoline Derivative Analysis

| Parameter | Value/Condition |

|---|---|

| Column | DB-5MS (or similar non-polar column) cmes.org |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness cmes.org |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp. ~80°C, ramp to ~250-300°C cmes.org |

| Ionization Mode | Electron Ionization (EI) cmes.org |

| MS Detector | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification cmes.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry. kuleuven.beekb.eg This method is indispensable for the identification and quantification of this compound, as well as for the detection and structural elucidation of its impurities and degradation products. kuleuven.be

In a typical application, a reversed-phase LC column (such as a C18 column) is used to separate the analyte from its related substances based on polarity. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to facilitate protonation. scispace.com

Following chromatographic separation, the analyte enters the mass spectrometer, typically employing an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules. kuleuven.be The ESI source generates protonated molecular ions [M+H]⁺ of the target compound. In the first stage of mass analysis (MS1), this parent ion is isolated. It is then subjected to collision-induced dissociation (CID) in a collision cell, breaking it into characteristic fragment ions. The second stage of mass analysis (MS2) separates and detects these fragment ions, generating a unique fragmentation pattern that serves as a structural fingerprint for the molecule.

For this compound (Molecular Formula: C10H6F3NO3S), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The MS/MS fragmentation would likely involve the cleavage of the triflate group and fragmentation of the isoquinoline ring system.

Table 1: Representative LC-MS/MS Parameters and Expected Fragmentation Data for this compound

| Parameter | Value / Description |

| LC Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Reaction Monitoring (SRM) or Product Ion Scan |

| Precursor Ion [M+H]⁺ | m/z 294.0 |

| Expected Major Fragment Ions (m/z) | - m/z 145.1 (Isoquinolin-7-ol fragment) |

| - m/z 117.1 (Loss of CO from isoquinolinol) | |

| - m/z 149.9 (Trifluoromethanesulfonic acid fragment) |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral derivatives of this compound, determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective method for this purpose. nih.gov The technique relies on the differential interaction of enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. chiralpedia.com

The selection of the CSP is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are widely used and have demonstrated high efficacy in separating a broad range of chiral compounds, including isoquinoline alkaloids. mdpi.com

The mobile phase composition, typically a mixture of a polar organic solvent (like methanol or acetonitrile) and an alkane (like hexane or heptane), is optimized to maximize resolution. Small amounts of additives, such as diethylamine (DEA), may be incorporated to improve peak shape and resolution for basic compounds like isoquinolines. mdpi.com The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Table 2: Illustrative HPLC Method for Enantiomeric Excess Determination of a Chiral Isoquinoline Derivative

| Parameter | Value / Description |

| HPLC System | Standard HPLC with UV Detector |

| Chiral Stationary Phase (CSP) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Hypothetical Retention Time (R-enantiomer) | 12.5 min |

| Hypothetical Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 1.5 |

Solid-State Characterization Methods

X-ray Diffraction (XRD) for Crystalline Structure Analysis

The analysis involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to construct an electron density map, from which the atomic positions are determined. researchgate.net For quinoline (B57606) and isoquinoline derivatives, XRD analysis typically confirms the planarity of the aromatic ring system. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value / Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 13.5 Å, b = 9.9 Å, c = 9.7 Å |

| α = 90°, β = 95.4°, γ = 90° | |

| Volume (V) | 1293 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Features | - Planar isoquinoline ring system |

| - Potential C-H···O and C-H···F intermolecular interactions | |

| - π–π stacking between adjacent isoquinoline rings |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgcarleton.edu This makes it an excellent tool for verifying the purity and composition of this compound, especially for confirming the presence of all expected elements (C, N, O, S, F) and identifying any surface contaminants.

In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. Each element has a unique set of binding energies, allowing for unambiguous elemental identification. carleton.edu Furthermore, small shifts in binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of an atom. wikipedia.orgnih.gov For this compound, XPS would be particularly useful for confirming the integrity of the triflate group through the characteristic high binding energy of the F 1s and the C 1s signal from the -CF₃ group. acs.org

Table 4: Expected XPS Binding Energies for this compound

| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| C 1s | ~285.0 eV | Aromatic C-C, C-H |

| ~286.5 eV | C-N, C-O | |

| ~293.0 eV | -CF₃ | |

| N 1s | ~400.0 eV | Pyridinic Nitrogen |

| O 1s | ~532.5 eV | S-O-C |

| ~533.8 eV | S=O | |

| S 2p | ~169.5 eV | Sulfonate (R-SO₃-) |

| F 1s | ~689.0 eV | C-F (in -CF₃) |

Microscopy and Imaging Techniques for Morphological Assessment

Optical Microscopy

Optical microscopy is a fundamental and accessible technique for assessing the macroscopic and microscopic morphology of a solid sample. It is used to examine the crystal habit (shape), size distribution, and homogeneity of a synthesized batch of this compound. researchgate.netresearchgate.net

By observing the sample under magnification with various illumination modes (e.g., bright-field, dark-field, polarized light), one can quickly identify the presence of well-formed crystals, amorphous material, or multiple crystalline phases. Polarized light microscopy is particularly useful for characterizing crystalline organic compounds, as it can reveal birefringence, an optical property of anisotropic materials. This technique provides valuable initial insights into the sample's crystallinity and can guide the selection of suitable crystals for more advanced analyses like single-crystal XRD. acs.org

Table 5: Morphological Features Assessable by Optical Microscopy

| Feature | Description |

| Crystal Habit | Describes the external shape of crystals (e.g., needles, plates, prisms). |

| Particle Size | Measurement of the average size and distribution of crystals in a sample. |

| Homogeneity | Assessment of the uniformity of the sample, identifying multiple morphologies or impurities. |

| Birefringence | Observation of interference colors under polarized light, indicative of crystallinity. |

| Defects | Identification of cracks, inclusions, or other imperfections in the crystals. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. azom.comazom.com Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in various modes, making it suitable for a wide range of materials, including organic small molecules. illinois.edunih.gov The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. illinois.edu The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser and photodiode system to generate a topographical map. illinois.edu

For "this compound" and its derivatives, AFM can provide invaluable information about the surface of thin films or crystalline preparations. In a hypothetical study, AFM could be used to:

Visualize Surface Topography: Generate high-resolution 3D images of the material's surface, revealing features such as grain boundaries, crystal steps, and surface defects. azom.comspectraresearch.com This would be crucial for understanding the growth mechanisms of thin films and the quality of crystalline surfaces.

Determine Surface Roughness: Quantify the smoothness of a film or crystal surface, which is a critical parameter in applications where uniform surfaces are required. spectraresearch.comresearchgate.net

Characterize Nanomechanical Properties: In addition to topography, specialized AFM modes can probe mechanical properties like elasticity, adhesion, and friction at the nanoscale. azom.comnih.gov This could provide insights into the material's stability and intermolecular interactions.

The data obtained from an AFM analysis of a thin film of an "this compound" derivative could be presented as follows:

| Parameter | Description | Hypothetical Value |

| Scan Size | The dimensions of the imaged area. | 5 µm x 5 µm |

| Root Mean Square (RMS) Roughness | A measure of the surface roughness. | 1.2 nm |

| Peak-to-Valley Height | The difference between the highest and lowest points on the surface. | 8.5 nm |

| Dominant Crystal Facet Orientation | The primary orientation of crystalline domains on the surface. | (100) |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. SEM works by scanning a focused beam of electrons onto the surface of the sample. alfa-chemistry.com The interaction of the electron beam with the sample results in the emission of various signals, including secondary electrons, backscattered electrons, and X-rays. wur.nl These signals are collected by detectors to form an image that reveals information about the sample's surface topography and composition. alfa-chemistry.comwur.nl

In the context of "this compound," SEM would be an excellent tool for examining the morphology of the compound in its solid state. A hypothetical SEM analysis could be employed to:

Investigate Crystal Morphology: Determine the shape, size, and distribution of crystals. This is fundamental for understanding the crystallization process and for quality control of the synthesized material.

Examine Surface Features: Reveal detailed surface features of crystalline powders or thin films, such as cracks, pores, and agglomeration of particles. alfa-chemistry.comnih.govresearchgate.net

Elemental Analysis: When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide qualitative and quantitative information about the elemental composition of the sample, confirming the presence of sulfur, fluorine, and other expected elements in "this compound". wur.nl

A summary of potential findings from an SEM-EDX analysis of "this compound" crystals could be tabulated as follows:

| Characteristic | Observation |

| Crystal Habit | Prismatic, needle-like crystals |

| Average Crystal Size | 10-50 µm |

| Surface Morphology | Smooth crystal faces with some evidence of terracing |

| Elemental Composition (EDX) | Presence of Carbon, Nitrogen, Oxygen, Fluorine, and Sulfur confirmed |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample as they pass through forms an image that is magnified and focused onto an imaging device. TEM is capable of achieving significantly higher resolution than SEM, even down to the atomic level. oaepublish.com This makes it a powerful tool for investigating the internal structure of materials. oaepublish.com

For "this compound," TEM could provide unparalleled insight into the crystalline structure and nanoscale organization of the material. A hypothetical TEM study could focus on:

High-Resolution Imaging of Crystal Lattices: Directly visualize the arrangement of molecules within a crystal, allowing for the identification of crystal planes and the characterization of defects such as dislocations and stacking faults. nih.gov

Electron Diffraction: Obtain electron diffraction patterns from crystalline domains. These patterns provide information about the crystal structure, symmetry, and orientation, which can be used to identify different polymorphs. whiterose.ac.uk

Nanoparticle Characterization: If the "this compound" derivatives are formulated as nanoparticles, TEM would be essential for determining their size, shape, and internal structure.

The results of a TEM analysis on a nanocrystalline sample of an "this compound" derivative could be summarized in the following table: